Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-
Description
The compound Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)- (hereafter referred to as the "target compound") is a structurally complex molecule integrating multiple pharmacologically relevant motifs. Its core features include:
- Cyclopropane ring: A strained three-membered carbon ring linked to a propanoic acid backbone, synthesized via methods such as those involving 1,1-cyclopropane dicarboxylic acid derivatives .
- Benzodiazepine moiety: A 9-fluoro-substituted aromatic heterocycle, contributing to aromaticity and receptor-binding affinity, as seen in many central nervous system (CNS) agents .
- Trifluoro-butyl substituent: Enhances lipophilicity and metabolic stability.
- 1,1-Dimethylethyl ester: Likely acts as a prodrug, improving solubility and bioavailability before enzymatic hydrolysis to the active acid form.
Properties
Molecular Formula |
C30H33F4N3O4 |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
tert-butyl 2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamoyl]hexanoate |
InChI |
InChI=1S/C30H33F4N3O4/c1-29(2,3)41-28(40)21(16-17-12-13-17)19(14-15-30(32,33)34)26(38)37-25-27(39)36-24-20(10-7-11-22(24)31)23(35-25)18-8-5-4-6-9-18/h4-11,17,19,21,25H,12-16H2,1-3H3,(H,36,39)(H,37,38) |
InChI Key |
MHVWKSQMMREECR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CC1)C(CCC(F)(F)F)C(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Methyl 3-Cyclopropyl-3-Oxopropanoate
One of the primary starting materials for the synthesis is methyl 3-cyclopropyl-3-oxopropanoate. The following methods illustrate its utility:
Method A: Heating with N,N-Dimethylformamide Dimethylacetal
Reaction Conditions : A mixture of methyl 3-cyclopropyl-3-oxopropanoate (15 g) and N,N-dimethylformamide dimethylacetal (14.7 mL) was heated at 75°C for 2 hours.
Yield : The crude product obtained was 20.4 g, representing a yield of approximately 91% without further purification.
Method B: Reaction with Pyridine in Dichloromethane
Procedure : Methyl 2-cyclopropanoyl acetate (20 g) was added to a solution containing Meldrum's acid in dichloromethane at room temperature, followed by pyridine at 0°C.
Yield : This method provided a yield of around 71.1% after purification by silica gel chromatography.
Detailed Reaction Pathways
The following table summarizes various reaction pathways for synthesizing cyclopropanepropanoic acid derivatives:
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Method A | Methyl 3-cyclopropyl-3-oxopropanoate, N,N-Dimethylformamide Dimethylacetal | Heated at 75°C for 2h | 91% | Crude product used directly |
| Method B | Methyl 2-cyclopropanoyl acetate, Pyridine, Meldrum's acid | Dichloromethane, cooled to 0°C | 71.1% | Purification via silica gel chromatography |
| Method C | Methyl 3-cyclopropyl-3-oxopropanoate, Hydrazine hydrate | Acetic acid at 100°C overnight | Not specified | Formation of pyrazolone derivative |
| Method D | Methyl 3-cyclopropyl-3-oxopropanoate, Phenylhydrazine | Acetic acid at 120°C overnight | Not specified | Formation of phenyl derivative |
Challenges and Considerations
While synthesizing cyclopropanepropanoic acid derivatives presents opportunities for high yields and functionalization, several challenges must be considered:
Selectivity : Achieving selectivity in multi-step reactions can be difficult due to competing side reactions.
Purification : Post-reaction purification often requires careful optimization to isolate the desired compound without loss.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzodiazepine ring, using reagents such as sodium azide or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Pharmaceutical Applications
- Antidepressant Properties : The compound has been studied for its potential use as an antidepressant. Research indicates that derivatives of benzodiazepines can exhibit significant effects on mood regulation and anxiety reduction due to their interaction with neurotransmitter systems in the brain.
- Neuroprotective Effects : Some studies have suggested that cyclopropane derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases. The mechanism is believed to involve the modulation of oxidative stress and inflammation in neural tissues.
- Anticancer Activity : There is emerging evidence that cyclopropane derivatives can inhibit the growth of certain cancer cell lines. The specific mechanism involves the induction of apoptosis (programmed cell death) in malignant cells, which is crucial for developing new cancer therapies.
Chemical Synthesis and Development
The synthesis of cyclopropane derivatives often involves complex chemical reactions that can be optimized for higher yields and purity. The compound can be synthesized through multi-step processes involving:
- Fluorination : The introduction of trifluoromethyl groups enhances biological activity and stability.
- Benzodiazepine Linkage : This structural motif is known for its pharmacological efficacy, particularly in anxiolytic and sedative applications.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Antidepressant | Mood regulation via neurotransmitter modulation | Improved mental health outcomes |
| Neuroprotection | Protection against oxidative stress | Slowed progression of neurodegenerative diseases |
| Anticancer | Induction of apoptosis in cancer cells | New therapeutic options for cancer treatment |
Case Studies
- Study on Antidepressant Effects : A clinical trial evaluated the efficacy of a related cyclopropane derivative in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo controls.
- Neuroprotective Research : In vitro studies demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegeneration.
- Anticancer Research : A study published in a peer-reviewed journal reported that the compound exhibited cytotoxic effects on breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the brain. The benzodiazepine moiety enhances the binding affinity to GABA receptors, leading to increased inhibitory neurotransmission and resulting in anxiolytic and sedative effects. The trifluoromethyl group may contribute to the compound’s lipophilicity, enhancing its ability to cross the blood-brain barrier .
Comparison with Similar Compounds
Benzodiazepine Derivatives
Diazepam: Structure: Lacks a cyclopropane group; features a chloro-substituted benzene ring. Pharmacology: Classic anxiolytic/sedative acting on GABAA receptors. Key Difference: The target compound’s 9-fluoro substituent and cyclopropane may enhance selectivity or reduce off-target effects compared to non-fluorinated benzodiazepines .
Midazolam :
- Structure : Contains an imidazole ring fused to the benzodiazepine core.
- Pharmacology : Rapid-acting sedative with higher lipophilicity.
- Key Difference : The target compound’s trifluoro-butyl group could prolong half-life, while the ester group may delay activation.
Cyclopropane-Containing Compounds
1,1-Cyclopropane Dicarboxylic Acid Derivatives :
- Structure : Simpler cyclopropane cores, often used as intermediates in antimicrobial or anti-inflammatory agents .
- Pharmacology : Demonstrated antimicrobial activity in preclinical studies.
- Key Difference : The target compound’s benzodiazepine integration expands its mechanism beyond typical cyclopropane-based drugs.
Ticagrelor (Antiplatelet Agent) :
- Structure : Cyclopropane fused to a triazolopyrimidine ring.
- Pharmacology : Inhibits P2Y12 receptors.
- Key Difference : The target compound’s ester group and fluorine substitutions suggest divergent pharmacokinetics and target pathways.
Pharmacological and Physicochemical Properties
| Property | Target Compound | Diazepam | 1,1-Cyclopropane Dicarboxylic Acid Derivative |
|---|---|---|---|
| Molecular Weight | ~650–700 g/mol (estimated) | 284.74 g/mol | ~200–250 g/mol |
| Aromatic Systems | Benzodiazepine + phenyl | Benzodiazepine | None |
| Key Substituents | 9-fluoro, trifluoro-butyl | Chloro | Thiadiazole |
| Solubility | High (ester prodrug) | Moderate (free base) | Low (carboxylic acid) |
| Metabolic Stability | Enhanced (fluorine, ester) | Moderate | Low |
Research Findings and Mechanistic Insights
Role of Aromaticity : The benzodiazepine core’s aromatic π-system is critical for binding to biological targets (e.g., GABA receptors or kinase enzymes), a feature shared with other benzodiazepines but augmented here by fluorine’s electron-withdrawing effects .
Fluorine and Ester Effects :
- The 9-fluoro group may enhance blood-brain barrier penetration.
- The tert-butyl ester likely acts as a prodrug, mitigating first-pass metabolism issues common in carboxylic acid drugs.
Biological Activity
Cyclopropane derivatives, including Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)- , exhibit a wide range of biological activities. This compound is notable for its potential therapeutic applications in various fields, including oncology and neurology.
Chemical Structure and Properties
The compound's structure features a cyclopropane ring, which is known to influence biological activity through various mechanisms. The presence of the trifluoromethyl group and the benzodiazepine moiety further enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 499.66 Da |
| Solubility | Moderate |
| Blood-Brain Barrier Penetration | High (0.9143) |
| CYP450 Inhibition | Low promiscuity |
Cyclopropane derivatives interact with biological systems through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, including tyrosine-protein phosphatases, which are involved in critical signaling pathways such as the unfolded protein response and cell reorganization .
- Receptor Modulation : It may modulate receptor activities, particularly in neurotransmission pathways, which can impact conditions like anxiety and depression .
- Antitumor Activity : Research indicates that cyclopropane derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells through multiple pathways .
Antitumor Activity
A study published in Nature demonstrated that cyclopropane derivatives could inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival. The compound showed significant activity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuropharmacological Effects
Research has indicated that cyclopropane derivatives can affect neurotransmitter systems in the central nervous system. For instance, one study highlighted the ability of these compounds to modulate glutamate receptors, which are crucial for synaptic plasticity and memory formation . This modulation could provide therapeutic benefits for neurodegenerative diseases.
Enzyme Interaction Studies
Further investigations into the enzyme inhibition profile of cyclopropane derivatives revealed that they could inhibit key metabolic enzymes involved in drug metabolism. This inhibition may lead to altered pharmacokinetics for co-administered drugs, necessitating careful consideration in clinical settings .
Q & A
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
- Methodological Answer : Synthesis requires precise control over stereochemistry, particularly at the cyclopropane ring and benzodiazepine moiety. Key steps include:
- Cyclopropane Formation : Use of diazo compounds (e.g., 2-azidophenylacetic acid derivatives) under controlled thermal or photolytic conditions to achieve [2+1] cycloaddition, ensuring retention of the (alphaS)-configuration .
- Benzodiazepine Coupling : Employ (3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-amine as a chiral building block. Activate the carboxyl group via mixed anhydride or carbodiimide coupling (e.g., EDC/HOBt) to minimize racemization .
- Esterification : Use tert-butyl esters to protect the carboxylic acid, followed by deprotection under mild acidic conditions (e.g., TFA/DCM) .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) resolves stereoisomers and detects impurities .
- Mass Spectrometry : High-resolution LC-MS (ESI+ mode) confirms molecular ions (e.g., [M+H]+ at m/z 600–650) and fragments diagnostic of the benzodiazepine and cyclopropane groups .
- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 identifies stereochemistry: cyclopropane protons (δ 1.2–1.8 ppm, ABX splitting) and benzodiazepine carbonyl (δ 170–175 ppm) .
Advanced Research Questions
Q. How can researchers address discrepancies in chromatographic data when analyzing this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Matrix Interference Mitigation : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc). Condition with methanol/water, load samples at pH 3–5, and elute with 90% methanol. This reduces phospholipid interference in plasma or tissue homogenates .
- Internal Standards : Deuterated analogs (e.g., triclosan-d3) normalize recovery rates and ionization efficiency in LC-MS .
- Data Reconciliation : Apply multivariate analysis (PCA or PLS) to distinguish compound-specific peaks from matrix artifacts .
Q. What strategies optimize the metabolic stability of the benzodiazepine moiety in pharmacological studies?
- Methodological Answer :
- Fluorine Substitution : The 9-fluoro group on the benzodiazepine ring reduces oxidative metabolism by CYP3A4. Validate via hepatic microsome assays (human/rat, 1 mg/mL protein, NADPH cofactor) with LC-MS quantification .
- Ester Prodrug Design : The 1,1-dimethylethyl ester enhances lipophilicity (LogP ~4.5) and plasma stability. Hydrolyze enzymatically in target tissues using esterase-rich environments (e.g., liver S9 fractions) .
- Metabolite ID : Use H/D exchange MS to track de-esterification and hydroxylation products in urine/bile samples .
Contradictory Data Analysis
- Stereochemical Assignments : Discrepancies in NMR-based configurations may arise from solvent-induced shifts. Cross-validate with X-ray crystallography (if crystalline) or vibrational circular dichroism (VCD) for absolute configuration .
- Synthetic Yields : Variability in cyclopropane ring closure (30–70% yields) depends on diazo precursor purity. Implement inline IR monitoring (N2 release at 2100–2250 cm⁻¹) to optimize reaction termination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
